

yGsy2p-IN-1 solubility and preparation for experiments

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Compound of Interest

Compound Name: yGsy2p-IN-1

Cat. No.: B2963646

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Application Notes and Protocols for yGsy2p-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

yGsy2p-IN-1 is a potent small-molecule inhibitor of yeast glycogen synthase 2 (yGsy2p) and a competitive inhibitor of human glycogen synthase 1 (hGYS1)[1][2]. Glycogen synthase is the rate-limiting enzyme in glycogen biosynthesis, a critical pathway for glucose storage in most organisms[3][4][5]. Dysregulation of glycogen metabolism is implicated in various glycogen storage diseases (GSDs). **yGsy2p-IN-1** serves as a valuable chemical probe for studying the physiological and pathological roles of glycogen synthase and for the development of potential therapeutic agents for GSDs associated with excessive glycogen accumulation.

Mechanism of Action

yGsy2p-IN-1 acts as a competitive inhibitor with respect to the substrate uridine diphosphate glucose (UDPG). X-ray crystallography and kinetic studies have revealed that it binds to the UDP-glucose binding pocket of the enzyme, thereby preventing the elongation of glycogen chains. In eukaryotes, glycogen synthase activity is allosterically activated by glucose-6-phosphate (G6P) and inhibited by phosphorylation by various kinases, including glycogen synthase kinase-3 (GSK-3).

Data Presentation

Solubility of yGsy2p-IN-1

Solvent System	Solubility	Appearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (5.90 mM)	Clear solution
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.08 mg/mL (5.90 mM)	Clear solution
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (5.90 mM)	Clear solution
DMSO	100 mg/mL (Need ultrasonic)	-

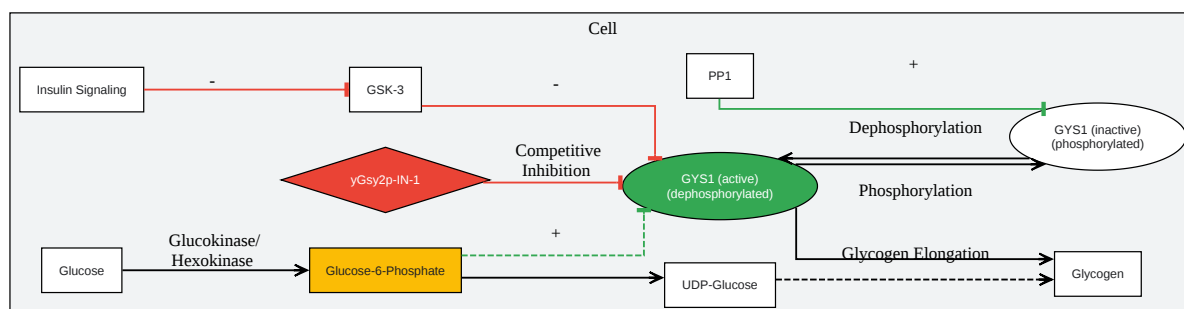
Data sourced from MedChemExpress. Note: If precipitation or phase separation occurs, heating and/or sonication can aid dissolution.

In Vitro Potency of yGsy2p-IN-1

Target Enzyme	Assay Type	IC50 Value	Ki Value
hGYS1 (wild-type)	Competitive Inhibition	2.75 μM	1.31 μM
yGsy2p-WT	Inhibition Assay	7.89 μM	-
yGsy2p-Y513L	Inhibition Assay	33.6 μM	-

Data sourced from MedChemExpress.

Signaling Pathway



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Caption: Glycogen synthesis pathway and the inhibitory action of **yGsy2p-IN-1**.

Experimental Protocols

Protocol 1: Preparation of **yGsy2p-IN-1** Stock Solution

This protocol describes the preparation of a high-concentration stock solution of **yGsy2p-IN-1** in DMSO.

Materials:

- **yGsy2p-IN-1** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Ultrasonic bath
- Sterile microcentrifuge tubes

Procedure:

- Weigh the desired amount of **yGsy2p-IN-1** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution).
- Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
- If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes. Gentle heating may also be applied.
- Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of yGsy2p-IN-1 for In Vivo Administration

This protocol provides a method for formulating **yGsy2p-IN-1** for in vivo studies, based on a common vehicle composition.

Materials:

- **yGsy2p-IN-1** DMSO stock solution (e.g., 20.8 mg/mL)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer

Procedure:

- For a final concentration of 2.08 mg/mL, prepare the formulation by adding each solvent sequentially.
- In a sterile tube, add 400 µL of PEG300.
- To the PEG300, add 100 µL of the 20.8 mg/mL **yGsy2p-IN-1** DMSO stock solution and mix thoroughly by vortexing.
- Add 50 µL of Tween-80 to the mixture and vortex until homogeneous.
- Finally, add 450 µL of saline to bring the total volume to 1 mL.
- Vortex the final solution until it is clear and homogenous. This formulation is suitable for administration.

Protocol 3: In Vitro Glycogen Synthase Activity Assay

This protocol outlines a general procedure for measuring the inhibitory effect of **yGsy2p-IN-1** on hGYS1 activity, adapted from the principles of a [¹⁴C]-glucose incorporation assay.

Materials:

- Recombinant human GYS1
- **yGsy2p-IN-1**
- UDP-[¹⁴C]-glucose
- Glycogen (as a primer)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT)
- Glucose-6-phosphate (G6P)
- Trichloroacetic acid (TCA)
- Ethanol
- Glass fiber filters

- Scintillation counter and fluid

Procedure:

- Prepare a reaction mixture containing assay buffer, glycogen, G6P (if testing allosteric activation), and recombinant hGYS1.
- Add varying concentrations of **yGsy2p-IN-1** (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.
- Initiate the reaction by adding UDP-[14C]-glucose.
- Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
- Stop the reaction by spotting the mixture onto glass fiber filters and immediately immersing them in ice-cold 10% TCA.
- Wash the filters multiple times with 70% ethanol to remove unincorporated UDP-[14C]-glucose.
- Dry the filters and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of **yGsy2p-IN-1** and determine the IC₅₀ value.

Protocol 4: Cell-Based Glycogen Accumulation Assay

This protocol describes a method to assess the impact of **yGsy2p-IN-1** on glycogen levels in cultured cells.

Materials:

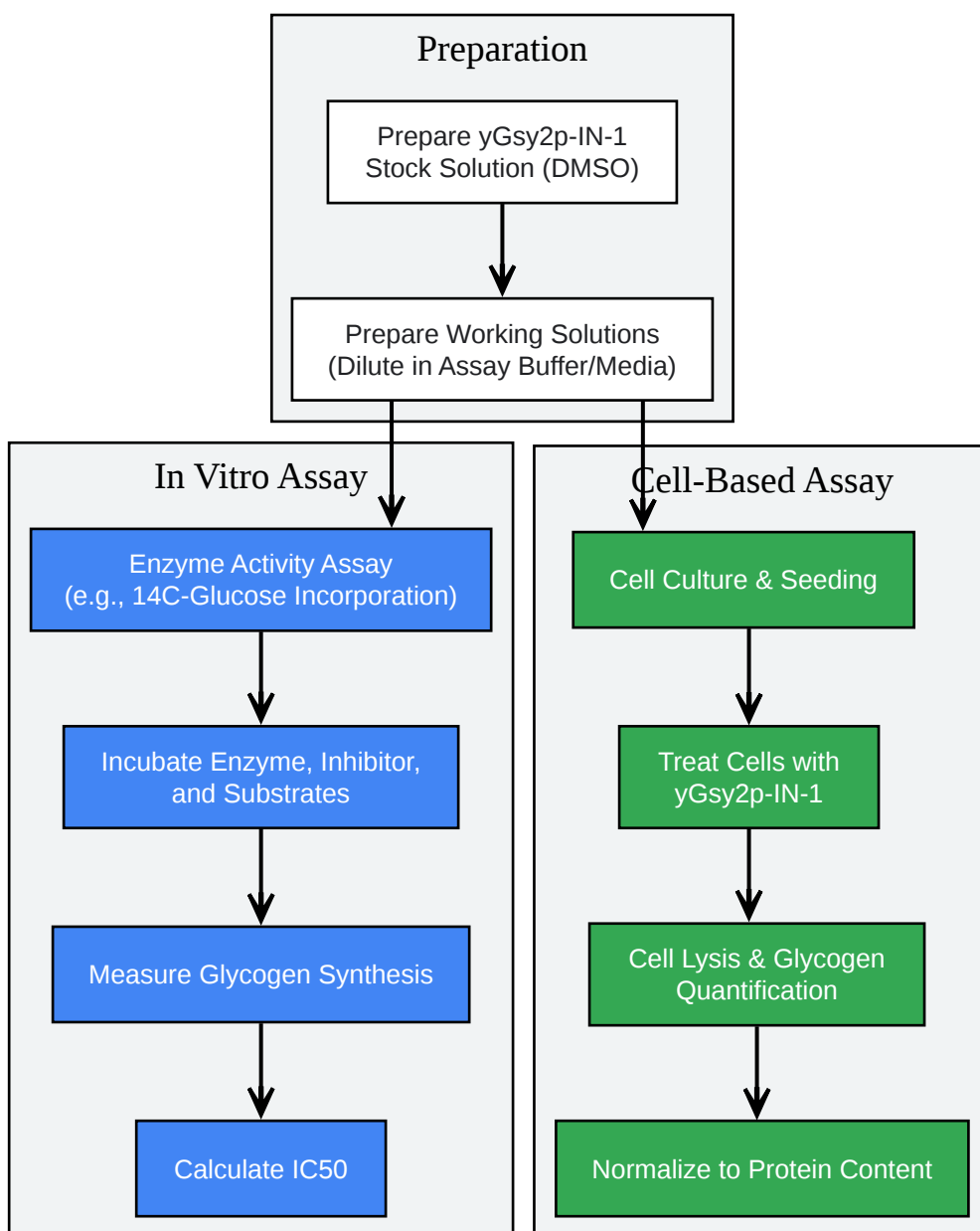
- HEK293 cells stably expressing PTG (Protein Targeting to Glycogen) or another suitable cell line.
- Cell culture medium (e.g., DMEM) with appropriate supplements.
- **yGsy2p-IN-1**

- Glycogen Assay Kit (colorimetric or fluorometric)
- Cell lysis buffer
- Plate reader

Procedure:

- Seed the cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of **yGsy2p-IN-1** for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
- After the treatment period, wash the cells with PBS.
- Lyse the cells using a suitable lysis buffer and collect the lysates.
- Measure the total protein concentration in each lysate for normalization.
- Determine the glycogen content in each lysate using a commercial glycogen assay kit according to the manufacturer's instructions.
- Normalize the glycogen content to the total protein concentration.
- Analyze the dose-dependent effect of **yGsy2p-IN-1** on cellular glycogen levels.

Experimental Workflow Visualization



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Caption: A typical experimental workflow for evaluating **yGsy2p-IN-1**.

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